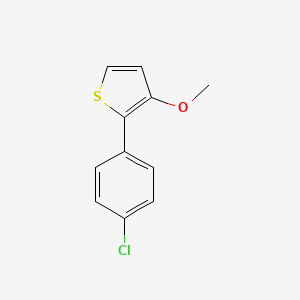

2-(4-Chlorophenyl)-3-methoxythiophene

Description

Properties

CAS No. |

919792-34-0 |

|---|---|

Molecular Formula |

C11H9ClOS |

Molecular Weight |

224.71 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-methoxythiophene |

InChI |

InChI=1S/C11H9ClOS/c1-13-10-6-7-14-11(10)8-2-4-9(12)5-3-8/h2-7H,1H3 |

InChI Key |

ADGPJQYCSOSQEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Conclusion

The study of substituted thiophenes is a vibrant and critical area of modern chemistry, with profound implications for medicine and materials science. While the specific compound 2-(4-Chlorophenyl)-3-methoxythiophene is not prominently featured in current scientific literature, its structure represents a confluence of well-understood chemical motifs. The combination of an aryl-halide and an electron-donating alkoxy group on a thiophene (B33073) ring suggests it could be a valuable intermediate in organic synthesis or a candidate for investigation in materials science. Further research would be necessary to isolate this compound, characterize its properties, and explore its potential applications.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thiophene (B33073) Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-Chlorophenyl)-3-methoxythiophene, both ¹H and ¹³C NMR are indispensable.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the thiophene ring, the chlorophenyl ring, and the methoxy (B1213986) group.

The protons of the 4-chlorophenyl group are anticipated to appear as two doublets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). This pattern arises from the coupling between the ortho and meta protons. The protons ortho to the chlorine atom will have a different chemical shift from the protons meta to it due to the electronic influence of the chlorine atom and the thiophene ring.

The two protons on the thiophene ring are expected to appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenyl group. The methoxy group at the 3-position is expected to shield the adjacent proton at the 4-position, causing it to appear at a relatively upfield chemical shift compared to the proton at the 5-position.

The methoxy group protons will present as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, a characteristic region for methoxy protons attached to an aromatic ring. The integration of these signals will correspond to the number of protons in each environment (2H for each set of chlorophenyl protons, 1H for each thiophene proton, and 3H for the methoxy group).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Thiophene H-4 | 6.8 - 7.2 | d | 5.0 - 6.0 |

| Thiophene H-5 | 7.2 - 7.6 | d | 5.0 - 6.0 |

| Chlorophenyl H-2', H-6' | 7.3 - 7.7 | d | 8.0 - 9.0 |

| Chlorophenyl H-3', H-5' | 7.2 - 7.6 | d | 8.0 - 9.0 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | - |

Note: The predicted values are based on the analysis of similar substituted thiophene compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The spectrum is expected to show signals for the four carbons of the thiophene ring, the six carbons of the chlorophenyl ring, and the single carbon of the methoxy group. The carbon atom of the methoxy group will appear in the upfield region, typically around δ 55-65 ppm researchgate.net.

The carbons of the thiophene ring will have chemical shifts in the aromatic region (δ 100-150 ppm). The carbon atom attached to the methoxy group (C-3) will be significantly shielded, while the carbon attached to the chlorophenyl group (C-2) will also show a characteristic shift. The carbons of the chlorophenyl ring will also appear in the aromatic region, with the carbon atom bonded to the chlorine atom (C-4') showing a distinct chemical shift due to the halogen's inductive effect.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Thiophene C-2 | 130 - 140 |

| Thiophene C-3 | 150 - 160 |

| Thiophene C-4 | 110 - 120 |

| Thiophene C-5 | 120 - 130 |

| Chlorophenyl C-1' | 130 - 135 |

| Chlorophenyl C-2', C-6' | 128 - 132 |

| Chlorophenyl C-3', C-5' | 127 - 131 |

| Chlorophenyl C-4' | 132 - 138 |

| Methoxy (-OCH₃) | 58 - 62 |

Note: The predicted values are based on the analysis of similar substituted thiophene compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds and functional groups within the molecule.

Key expected vibrational frequencies include:

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching of the methoxy group: Aliphatic C-H stretching vibrations from the methyl group will appear in the 2950-2850 cm⁻¹ range.

C=C stretching of the aromatic rings: The stretching vibrations of the carbon-carbon double bonds in both the thiophene and chlorophenyl rings will result in several bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The stretching vibration of the aryl-ether bond (Ar-O-CH₃) is expected to produce a strong absorption band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-S stretching: The stretching vibration of the carbon-sulfur bond within the thiophene ring typically appears in the 800-600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to be observed in the 800-600 cm⁻¹ range.

Out-of-plane C-H bending: These vibrations for the substituted aromatic rings can provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group/Vibration | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O Stretch | 1275 - 1200 | Strong |

| Symmetric C-O Stretch | 1075 - 1020 | Strong |

| C-S Stretch (in thiophene) | 800 - 600 | Weak to Medium |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong |

Note: The predicted values are based on characteristic IR absorption frequencies for the respective functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would provide the exact molecular weight and characteristic fragment ions.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₁H₉ClOS. A key feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion would likely involve the loss of various small molecules or radicals. Common fragmentation pathways for this type of compound could include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion.

Loss of a formyl radical (•CHO) or formaldehyde (CH₂O) from the methoxy group, leading to [M-29]⁺ or [M-30]⁺ ions.

Cleavage of the bond between the thiophene and chlorophenyl rings, leading to fragments corresponding to the chlorophenyl cation ([C₆H₄Cl]⁺) and the methoxythiophene radical, or vice versa.

Loss of a chlorine atom (•Cl), resulting in an [M-35]⁺ ion.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| M⁺ | [C₁₁H₉ClOS]⁺ |

| M+2 | [C₁₁H₉³⁷ClOS]⁺ |

| M-15 | [C₁₀H₆ClOS]⁺ |

| M-29/30 | [C₁₀H₆ClS]⁺ or [C₁₀H₅ClS]⁺ |

| M-35 | [C₁₁H₉OS]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Note: The predicted fragmentation is based on common fragmentation patterns of related aromatic and heterocyclic compounds. The relative intensities of the fragments can provide further structural information.

X-ray Crystallography for Solid-State Structural Analysis

This technique would confirm the connectivity of the atoms and provide insights into the planarity of the thiophene ring and the dihedral angle between the thiophene and chlorophenyl rings. The solid-state packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···π interactions, could also be determined. Based on the structures of similar 2,3-disubstituted thiophenes, it is expected that the thiophene ring will be essentially planar nih.gov. The relative orientation of the chlorophenyl and methoxy substituents will be a key structural parameter to be determined.

Interactive Data Table: Expected Crystallographic Parameters for a 2,3-Disubstituted Thiophene Derivative

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-S, C=C, C-C, C-O, C-Cl |

| Bond Angles (°) | Angles within the rings and between substituents |

| Dihedral Angle (°) | Between the thiophene and chlorophenyl rings |

Note: The specific crystallographic parameters can only be determined through experimental X-ray diffraction analysis.

Advanced Spectral Processing and Data Interpretation Methodologies

The interpretation of the raw data from these spectroscopic techniques often benefits from advanced processing and computational methods. For NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and to establish connectivity within the molecule.

For IR spectroscopy, computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies. Comparing the calculated spectrum with the experimental spectrum can aid in the assignment of complex vibrational modes.

In mass spectrometry, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula.

By combining the information obtained from these complementary analytical techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Computational and Theoretical Chemistry Investigations of 2 4 Chlorophenyl 3 Methoxythiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For 2-(4-Chlorophenyl)-3-methoxythiophene, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy. The resulting optimized structure represents the molecule's equilibrium geometry in the gas phase. This optimized geometry is crucial, as it serves as the foundation for all subsequent property calculations, including vibrational frequencies, electronic transitions, and reactivity indices. For thiophene (B33073) derivatives, DFT has been shown to provide reliable geometric parameters that are in good agreement with experimental data when available. The planarity of the thiophene ring and the dihedral angles between the thiophene and the chlorophenyl rings are key parameters determined through this process.

Quantum Chemical Descriptors and Reactivity Indices

Following geometry optimization, a range of quantum chemical descriptors can be calculated to predict the chemical behavior of this compound. These indices provide a quantitative measure of the molecule's reactivity and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more likely to be reactive. For thiophene derivatives, the HOMO-LUMO gap is typically in the range of 3 to 5 eV. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In similar compounds, the HOMO is often localized on the thiophene ring, while the LUMO may be distributed across both the thiophene and the substituted phenyl ring.

| Parameter | Typical Value for Thiophene Derivatives (eV) |

|---|---|

| EHOMO | -5.0 to -6.0 |

| ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

Electronic Chemical Potential, Chemical Hardness, and Electrophilicity/Nucleophilicity Indices

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated. The electronic chemical potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies. Chemical hardness (η) is a measure of the resistance to charge transfer and is proportional to the HOMO-LUMO gap. Soft molecules, with a small energy gap, are more reactive.

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. Conversely, nucleophilicity is related to the HOMO energy, with higher HOMO energies indicating a stronger electron-donating ability. These indices provide a quantitative framework for comparing the reactivity of different molecules.

| Reactivity Index | Formula | Significance |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capability |

Electric Dipole Moment and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential), which are prone to electrophilic attack, are typically colored red. Electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue. Neutral regions are shown in green. For this molecule, negative potential is expected around the oxygen and chlorine atoms and the thiophene sulfur atom, while positive potential is anticipated around the hydrogen atoms.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis spectra via TD-DFT)

Computational methods can also predict the spectroscopic properties of molecules. The calculation of vibrational frequencies is essential for interpreting experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, the normal modes of vibration can be determined. These calculated frequencies are often scaled to correct for systematic errors in the theoretical method.

The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical spectra can be invaluable for identifying and characterizing the compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a material are governed by how the individual molecules pack together. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

Advanced Research Applications in Materials Science and Chemical Synthesis

Thiophene (B33073) Derivatives as Building Blocks for Advanced Materials

Thiophene and its derivatives are fundamental building blocks in materials science due to their unique combination of aromaticity, electron-rich nature, and chemical stability. nih.gov The five-membered heterocyclic structure containing a sulfur atom can be readily functionalized, allowing for the synthesis of a vast library of compounds with tailored properties. mdpi.comnih.gov These derivatives are often used to construct larger, π-conjugated systems that form the basis of many advanced materials. acs.orgacs.org The sulfur atom's ability to be integrated into a π-conjugated system offers unique electronic features and binding possibilities. mdpi.com

The utility of thiophenes extends to the creation of oligomers and polymers, such as polythiophene, by linking monomer units through their 2 and 5 positions. wikipedia.org Fused thiophene systems, like thienothiophenes, are also employed to create stable, electron-rich structures for organic semiconductors. acs.org The strategic combination of thiophene with other elements, such as boron, has led to the development of thienylboranes, which are chemically robust building blocks for new functional materials with desirable photophysical and redox characteristics. rsc.org The versatility of thiophene chemistry allows for its incorporation into a wide array of materials, from dyes to complex polymers, demonstrating its role as a cornerstone of modern materials synthesis. espublisher.comderpharmachemica.com

In the specific case of 2-(4-Chlorophenyl)-3-methoxythiophene, the molecule is comprised of three key components:

The Thiophene Core : Provides the fundamental heterocyclic aromatic structure, which is the basis for its electronic properties.

The 4-Chlorophenyl Group : This substituent influences the molecule's electronic properties, solubility, and intermolecular packing in the solid state.

The Methoxy (B1213986) Group : As an electron-donating group, it directly modulates the electron density of the thiophene ring, thereby tuning its electrochemical and optical properties.

This strategic combination of a core scaffold with electronically active functional groups exemplifies the "building block" approach in materials design.

Role in Organic Electronic and Optoelectronic Materials

Thiophene-based materials are indispensable in the field of organic electronics and optoelectronics. acs.orgrsc.org Their conjugated π-electron systems facilitate charge transport, making them suitable for use as active layers in a variety of devices. nih.govfrontiersin.org Thiophene derivatives are frequently employed as organic semiconductors in applications such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.comucm.es

The performance of these devices is highly dependent on the molecular structure of the organic material. mit.edu For instance, the arrangement of electron-donating (donor) and electron-accepting (acceptor) units within a molecule can significantly impact its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This "push-pull" architecture is a common strategy for tuning the material's band gap and optimizing its light-harvesting or light-emitting properties. mdpi.com In this compound, the electron-donating methoxy group and the chlorophenyl group create an intramolecular electronic asymmetry that is desirable for these applications.

Furthermore, fused thiophene systems like thieno[3,4-b]thiophene (B1596311) (TbT) are known for their quinoid-resonance effect, which is powerful for developing low-bandgap organic materials. acs.org The weaker aromaticity of thiophene compared to benzene (B151609), along with the potential for sulfur-sulfur interactions in the solid state, further contributes to its prominent role in organic optoelectronics. acs.org The development of new organic building blocks remains a critical strategy for advancing the performance of optoelectronic devices. acs.orgresearchgate.net

Engineering Molecular Structures for Tuned Material Properties

The properties of thiophene-based materials can be precisely controlled through molecular engineering. rsc.org By strategically adding different functional groups to the thiophene scaffold, researchers can tune a wide range of characteristics, including electronic energy levels, optical absorption and emission, solubility, and solid-state morphology. jchps.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict how substitutions will affect the electronic and spectral properties of thiophene molecules. jchps.com For example, the fluorination of a related building block, benzothiadiazole, has been shown to be an effective method for lowering the HOMO and LUMO energy levels of a molecule. nih.gov Similarly, the introduction of chromophores like carbazole (B46965) or triphenylamine (B166846) to a pyrimidine-thiophene derivative can create materials with strong emission in both solution and aggregated states. rsc.org

The substitution pattern on the thiophene ring is crucial. In this compound, the placement of the substituents at the 2- and 3-positions breaks the molecule's symmetry. This can influence how the molecules arrange themselves in a thin film, which in turn has a profound impact on charge carrier mobility. The interplay between intramolecular charge transfer effects and molecular planarity are primary factors that can be manipulated to achieve desired material properties. rsc.org

| Substituent Type | Example Groups | Effect on HOMO Level | Effect on LUMO Level | Impact on Band Gap (HOMO-LUMO) |

|---|---|---|---|---|

| Electron-Donating | Alkoxy (-OR), Alkyl (-R) | Raises (destabilizes) | Slightly raises | Generally decreases |

| Electron-Withdrawing | Cyano (-CN), Nitro (-NO2), Halogen (-Cl, -Br) | Lowers (stabilizes) | Lowers | Can decrease or increase depending on structure |

Coordination Chemistry Applications of Thiophene Ligands

The sulfur atom in the thiophene ring possesses lone pairs of electrons, enabling it to act as a ligand and coordinate with transition metals. acs.orgacs.org This opens up applications in coordination chemistry and catalysis. Thiophenes can bind to a metal center in several different modes, which dictates the reactivity and properties of the resulting organometallic complex. acs.orgresearchgate.net

The primary coordination modes include:

η¹(S)-coordination : The thiophene binds to the metal through its sulfur atom. This is a common mode, though thiophenes are generally considered weak ligands. acs.org

η²-coordination : Binding occurs through two adjacent carbon atoms of the thiophene ring. acs.org

η⁴-coordination : The metal coordinates to four carbon atoms of the diene system within the ring. acs.org

η⁵-coordination : The metal binds to the entire π-system of the five-membered ring, forming "piano stool" complexes, such as Cr(η⁵-C₄H₄S)(CO)₃. wikipedia.orgacs.org

The substituents on the thiophene ring, such as the chlorophenyl and methoxy groups in this compound, can exert significant steric and electronic effects. These effects can influence the preferred coordination mode, the stability of the metal-ligand bond, and the catalytic activity of the resulting complex. For example, electron-donating groups can enhance the electron density on the sulfur atom, potentially strengthening η¹(S) coordination. Conversely, bulky substituents may favor certain coordination geometries over others. Thiophene-containing ligands have been used to prepare complexes with various metals, including copper and iridium. researchgate.netrsc.org

| Coordination Mode | Description | Example |

|---|---|---|

| η¹(S) | Coordination via the sulfur lone pair. | Cp′Re(CO)₂(T*) |

| η⁵ | Coordination via the π-system of the entire ring. | Cr(η⁵-C₄H₄S)(CO)₃ |

| Bridging σ-π | Binds to two metal centers through a C-H activation. | Re₂(CO)₈(μ-η²-SC₄H₃)(μ-H) |

Design and Synthesis of Complex Molecular Architectures Utilizing Thiophene Scaffolds

Thiophene derivatives are exceptionally valuable scaffolds for the design and synthesis of complex molecular architectures. mdpi.comnih.gov Their ability to undergo a variety of chemical transformations, particularly cross-coupling reactions, allows chemists to construct well-defined oligomers and polymers with precise structures and functionalities. nih.gov

Metal-catalyzed cross-coupling reactions are widely used to form new carbon-carbon bonds, linking thiophene units to each other or to other aromatic systems. nih.gov Key synthetic methods include:

Suzuki Coupling : Reacts a thiophene boronic acid or ester with a halo-aromatic compound, catalyzed by a palladium complex. This method is highly versatile and tolerant of many functional groups. nih.gov

Stille Coupling : Involves the coupling of an organotin compound (e.g., tributyl(thien-2-yl)stannane) with an organic halide. acs.org

Kumada Coupling : Uses a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. nih.gov

A molecule like this compound can serve as a precursor in such syntheses. The hydrogen atoms at the 4- and 5-positions of the thiophene ring can be selectively replaced with halogens (e.g., bromine), creating reactive sites for subsequent cross-coupling reactions. This enables the incorporation of the this compound unit into larger, more complex structures, such as A-D-A (acceptor-donor-acceptor) type organic semiconductors. nih.gov This synthetic flexibility allows for the creation of intricate molecular architectures designed for specific functions in advanced materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.